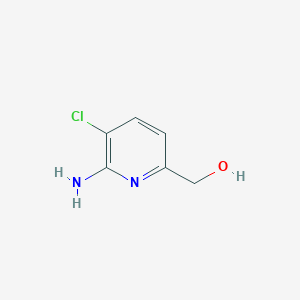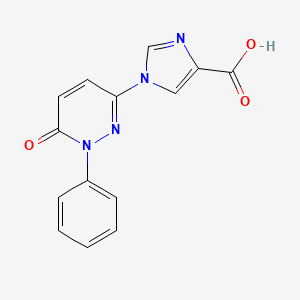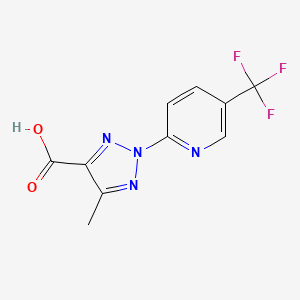
(6-Amino-5-chloropyridin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Amino-5-chloropyridin-2-yl)methanol is a chemical compound with the molecular formula C6H7ClN2O and a molecular weight of 158.59 g/mol It is characterized by the presence of an amino group, a chlorine atom, and a hydroxymethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-chloropyridine with formaldehyde and ammonia under controlled conditions .
Industrial Production Methods: Industrial production of (6-Amino-5-chloropyridin-2-yl)methanol may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (6-Amino-5-chloropyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chlorine atom can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or Grignard reagents are used.
Major Products Formed:
Oxidation: Formation of (6-Amino-5-chloropyridin-2-yl)carboxylic acid.
Reduction: Formation of (6-Amino-5-chloropyridin-2-yl)amine.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
(6-Amino-5-chloropyridin-2-yl)methanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (6-Amino-5-chloropyridin-2-yl)methanol involves its interaction with specific molecular targets. The amino and hydroxymethyl groups enable the compound to form hydrogen bonds and interact with active sites of enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects .
Comparison with Similar Compounds
- (5-Amino-6-chloropyridin-2-yl)methanol
- (6-Amino-3-chloropyridin-2-yl)methanol
- (2-Amino-5-chloropyridin-3-yl)methanol
Comparison: (6-Amino-5-chloropyridin-2-yl)methanol is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit distinct chemical and biological properties, making it valuable for specific applications .
Properties
Molecular Formula |
C6H7ClN2O |
|---|---|
Molecular Weight |
158.58 g/mol |
IUPAC Name |
(6-amino-5-chloropyridin-2-yl)methanol |
InChI |
InChI=1S/C6H7ClN2O/c7-5-2-1-4(3-10)9-6(5)8/h1-2,10H,3H2,(H2,8,9) |
InChI Key |
LMSZIIJXFPXDDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1CO)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 2-(4-(tert-butyl)phenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11789032.png)
![2-(Tetrahydrofuran-2-yl)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11789036.png)









